1-Piperazinecarboxylic acid, 4-[1-oxo-3-(2-phenylhydrazinylidene)butyl]-, 1,1-dimethylethyl ester
Description
This compound (CAS: 1415220-05-1) is a piperazine derivative featuring a tert-butyl ester group and a 1-oxo-3-(2-phenylhydrazinylidene)butyl substituent. The tert-butyl ester moiety is a common protecting group in organic synthesis, enhancing stability during reactions .
Properties
IUPAC Name |
tert-butyl 4-[(3Z)-3-(phenylhydrazinylidene)butanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-15(20-21-16-8-6-5-7-9-16)14-17(24)22-10-12-23(13-11-22)18(25)26-19(2,3)4/h5-9,21H,10-14H2,1-4H3/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUCITNIBJBEFS-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)CC(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=CC=CC=C1)/CC(=O)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
a. 1-Piperazinecarboxylic Acid, 4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-, 1,1-dimethylethyl Ester (CAS: 401566-78-7)
- Molecular Formula : C₁₉H₂₆N₄O₂
- Molecular Weight : 342.43 g/mol
- Key Substituent : 3-Methyl-1-phenylpyrazole
- Higher molecular weight (342.43 vs. ~350–400 estimated for the target compound) due to the phenylpyrazole substituent. Hazards: Acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .
b. tert-Butyl 4-(2-Aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0)
- Molecular Formula : C₁₁H₂₃N₃O₂
- Molecular Weight : 229.32 g/mol
- Key Substituent: 2-Aminoethyl
- Comparison: Simpler substituent with a primary amine, enabling nucleophilic reactions (e.g., amide bond formation). Lower molecular weight (229.32 vs. target compound) and higher polarity due to the amino group. Storage: Requires 2–8°C and protection from light .
c. 1-Piperazinecarboxylic Acid, 4-[(3-Formylphenyl)methyl]-, 1,1-dimethylethyl Ester
- Molecular Formula: C₁₇H₂₀BrClNO₂ (as per )
- Key Substituent : 3-Formylphenylmethyl
- Comparison :
Physicochemical Properties and Reactivity
Spectroscopic and Analytical Data
- NMR Characteristics :
- Stability : The tert-butyl ester group enhances stability under basic conditions but is cleaved under acidic hydrolysis, a trait shared with analogues in .
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